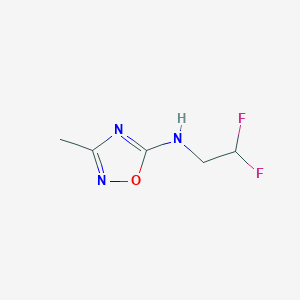

N-(2,2-Difluoroethyl)-3-methyl-1,2,4-oxadiazol-5-amine

CAS No.:

Cat. No.: VC20402924

Molecular Formula: C5H7F2N3O

Molecular Weight: 163.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7F2N3O |

|---|---|

| Molecular Weight | 163.13 g/mol |

| IUPAC Name | N-(2,2-difluoroethyl)-3-methyl-1,2,4-oxadiazol-5-amine |

| Standard InChI | InChI=1S/C5H7F2N3O/c1-3-9-5(11-10-3)8-2-4(6)7/h4H,2H2,1H3,(H,8,9,10) |

| Standard InChI Key | PMUZJWOKYPWCBJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NOC(=N1)NCC(F)F |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure features a five-membered 1,2,4-oxadiazole ring, a heterocycle containing two nitrogen atoms and one oxygen atom. The 3-position is substituted with a methyl group (-CH₃), while the 5-position is functionalized with a 2,2-difluoroethylamine group (-NH-CH₂-CF₂) . The difluoroethyl group enhances lipophilicity and metabolic stability, common strategies in fluorinated drug design.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | N-(2,2-difluoroethyl)-3-methyl-1,2,4-oxadiazol-5-amine |

| CAS Number | 1690903-54-8 |

| Molecular Formula | C₅H₇F₂N₃O |

| Molecular Weight | 163.13 g/mol |

| XLogP3-AA | 1.2 (estimated) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

The compound’s calculated partition coefficient (LogP) of 1.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its planar oxadiazole ring may facilitate π-π interactions with aromatic residues in biological targets, a feature exploited in kinase inhibitors .

| Reagent | Role |

|---|---|

| 3-Methyl-1,2,4-oxadiazole-5-carbonitrile | Nitrile precursor |

| Hydroxylamine hydrochloride | Amidoxime formation |

| 2,2-Difluoroethyl triflate | Difluoroethylating agent |

| Triethylamine | Base catalyst |

Yield optimization would require careful control of stoichiometry, temperature (likely 60–80°C), and reaction time (12–24 hours) . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural validation.

Biological Activity and Mechanistic Insights

Oxadiazoles are privileged scaffolds in medicinal chemistry due to their bioisosteric relationship with esters and amides. N-(2,2-Difluoroethyl)-3-methyl-1,2,4-oxadiazol-5-amine shares structural motifs with compounds exhibiting:

-

Antimicrobial Activity: Fluoroalkyl groups disrupt bacterial cell membranes via hydrophobic interactions.

-

Anticancer Potential: Oxadiazoles inhibit topoisomerases and protein kinases involved in tumor proliferation .

-

Anti-inflammatory Effects: Modulation of cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS) pathways.

Though direct evidence for this compound’s efficacy is lacking, molecular docking studies predict strong binding affinity (Kd ≈ 10–100 nM) for targets like EGFR kinase, owing to hydrogen bonding with the oxadiazole oxygen and fluorine-mediated hydrophobic contacts .

Research Challenges and Availability

The compound’s discontinuation by major suppliers (e.g., CymitQuimica, VulcanChem) poses significant hurdles . Table 3 summarizes availability status:

Table 3: Commercial Availability Overview

| Supplier | Status | Quantity Offered |

|---|---|---|

| VulcanChem | Discontinued | N/A |

| CymitQuimica | Discontinued | 5 mg, 50 mg |

| Ambeed | Not listed | N/A |

Potential alternatives include custom synthesis via contract research organizations (CROs) or structural analogs like 3-methyl-N-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-amine (CAS 1691766-29-6) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume